Oxaflumazine-d8 Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaflumazine-d8 Succinate is a deuterium-labeled analogue of Oxaflumazine Succinate. It is a compound with the molecular formula C26H32D8F3N3O2S•2(C4H8O4) and a molecular weight of 755.87 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Chemical Reactions Analysis
Oxaflumazine-d8 Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Oxaflumazine-d8 Succinate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, this compound is used as a reference compound in pharmacokinetic studies to understand the metabolism and distribution of drugs. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Oxaflumazine-d8 Succinate involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and quantify the metabolic pathways of drugs. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
Oxaflumazine-d8 Succinate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include Oxaflumazine Succinate, which is the non-deuterated form, and other deuterium-labeled analogues used in pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .
Properties
Molecular Formula |
C34H44F3N3O10S |
---|---|
Molecular Weight |
751.8 g/mol |
IUPAC Name |
butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;; |
InChI Key |
GGEQGDSOSYWSPU-HPZFCIHTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.